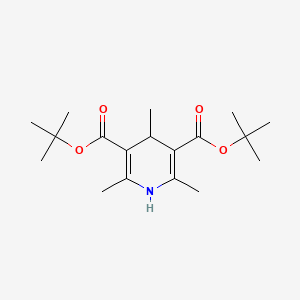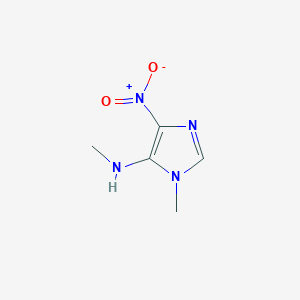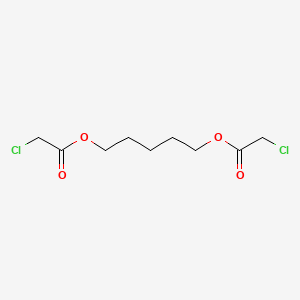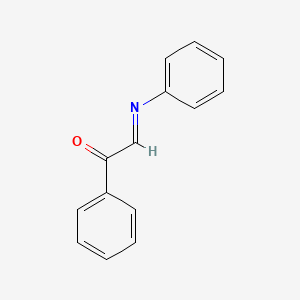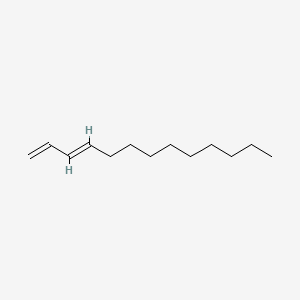
(3E)-trideca-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-trideca-1,3-diene is an organic compound characterized by a long carbon chain with two double bonds located at the first and third positions. The “3E” notation indicates the configuration of the double bond at the third position, which is in the E (trans) configuration. This compound is part of the diene family, which are hydrocarbons containing two double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-trideca-1,3-diene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes such as olefin metathesis, where catalysts like Grubbs’ catalyst are used to rearrange the carbon-carbon double bonds in alkenes. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-trideca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can convert the double bonds into single bonds, yielding tridecane.
Substitution: Halogenation reactions can occur where halogens like bromine or chlorine add across the double bonds, forming dihalides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products
Oxidation: Epoxides, diols.
Reduction: Tridecane.
Substitution: Dihalides.
Aplicaciones Científicas De Investigación
(3E)-trideca-1,3-diene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.
Mecanismo De Acción
The mechanism of action of (3E)-trideca-1,3-diene in biological systems involves its interaction with cellular membranes and enzymes. The double bonds in the compound can interact with membrane lipids, potentially disrupting membrane integrity and function. Additionally, this compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-trideca-1,3-diene: Characterized by its specific double bond configuration and long carbon chain.
(2E)-trideca-1,2-diene: Similar structure but with the double bond at the second position.
(4E)-trideca-1,4-diene: Double bond at the fourth position.
Uniqueness
This compound is unique due to its specific double bond configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to distinct chemical and biological properties compared to other dienes with different double bond positions.
Propiedades
Número CAS |
38725-49-4 |
|---|---|
Fórmula molecular |
C13H24 |
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
(3E)-trideca-1,3-diene |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5,7H,1,4,6,8-13H2,2H3/b7-5+ |
Clave InChI |
IRVGWDJFZXOKDK-FNORWQNLSA-N |
SMILES isomérico |
CCCCCCCCC/C=C/C=C |
SMILES canónico |
CCCCCCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


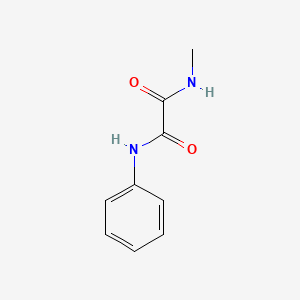
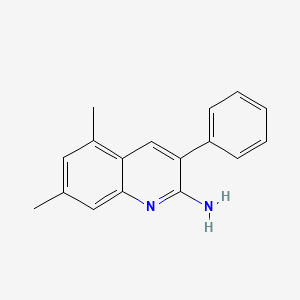
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
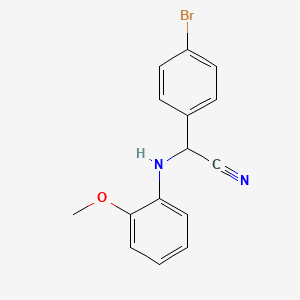
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
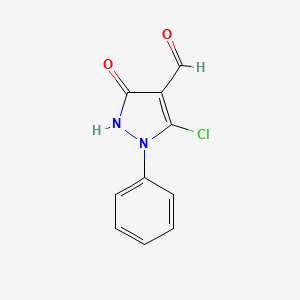
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
